molecular formula C12H11FN4O2 B2928289 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1207054-10-1

1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2928289
CAS No.: 1207054-10-1
M. Wt: 262.244
InChI Key: KIWZDPWXJGJTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a heterocyclic ring system renowned for its significant pharmacological potential and broad utility in medicinal chemistry research. This compound is of particular interest in early-stage oncological investigations, as 1,3,4-oxadiazole derivatives have demonstrated compelling antiproliferative activities against a diverse panel of human cancer cell lines, including leukemia, melanoma, and cancers of the breast, colon, and lung . The structural motif is known to confer favorable drug-like properties, typically adhering to Lipinski's Rule of Five, which predicts good oral bioavailability, making it a valuable scaffold for the development of novel therapeutic agents . The proposed mechanism of action for this class of compounds involves the inhibition of critical enzymes and pathways essential for cancer cell survival and proliferation. Research indicates that conjugated 1,3,4-oxadiazoles can act by selectively inhibiting key biological targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The presence of the 4-fluorophenyl substituent may enhance its binding affinity and selectivity, while the allylurea chain provides a potential hydrogen-bonding domain that can be critical for interaction with enzyme active sites. This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c1-2-7-14-11(18)15-12-17-16-10(19-12)8-3-5-9(13)6-4-8/h2-6H,1,7H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWZDPWXJGJTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea typically involves the reaction of allyl isocyanate with 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as hydroxylated or carboxylated products.

    Reduction: Formation of reduced derivatives, such as amine or alcohol products.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole

Replacing the oxygen atom in 1,3,4-oxadiazole with sulfur (yielding 1,3,4-thiadiazole) significantly alters biological activity. For example:

  • 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED₅₀ = 0.65 μmol/kg) demonstrated potent anticonvulsant activity in rodent models due to the sulfur atom’s increased lipophilicity and thiol-mediated interactions .
  • In contrast, oxadiazole-based compounds (e.g., the target compound) may exhibit improved metabolic stability and reduced toxicity due to oxygen’s electronegativity and hydrogen-bonding capacity.

Substituent Variations on the Oxadiazole Ring

Fluorophenyl vs. Indole or Alkylthio Groups
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8q ) showed α-glucosidase inhibition (IC₅₀ = 49.71 µM), attributed to the indole group’s π-π stacking with enzyme active sites .
Allyl Urea vs. Benzyl or Phenethyl Urea
  • 1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea (MW = 386.4 g/mol) incorporates a bulky isopropylthio group, which may reduce solubility but improve target specificity .

Fluorination Patterns

  • 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea (MW = 374.3 g/mol) uses di-fluorination to amplify electronic effects and steric hindrance, which could influence enzyme inhibition or receptor binding .
  • The target compound’s para-fluorine likely optimizes dipole interactions and metabolic stability without excessive steric bulk.

Enzyme Inhibition Potential

  • Oxadiazole derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) on the phenyl ring exhibit enhanced enzyme inhibition. For example, compound 8g inhibited BChE with an IC₅₀ of 31.62 µM, outperforming analogs with electron-donating groups .
  • The target compound’s 4-fluorophenyl and allylurea groups may synergize to inhibit enzymes like α-glucosidase or lipoxygenase, though experimental validation is needed.

Antibacterial and Anticancer Activity

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity
Target Compound C₁₁H₁₀FN₅O₃ 295.23 Allyl, 4-fluorophenyl Hypothesized enzyme inhibition
1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-oxadiazol-2-yl)urea C₁₉H₁₉FN₄O₂S 386.40 Isopropylthio, 4-fluorobenzyl Undisclosed (structural analog)
1-(5-(2,4-Difluorophenyl)-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea C₁₈H₁₆F₂N₄O₃ 374.30 2,4-Difluorophenyl, 4-methoxyphenethyl Undisclosed (structural analog)
8q (Indole-oxadiazole derivative) C₂₀H₁₇N₅O₂S 391.45 Indol-3-ylmethyl, sulfanylacetamide α-Glucosidase inhibition (IC₅₀ = 49.71 µM)

Biological Activity

1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound belonging to the oxadiazole class, notable for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{14FN_3O with a molecular weight of 276.27 g/mol. The compound features an allyl group and a 1,3,4-oxadiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Fluorobenzyl Group : This is accomplished via nucleophilic substitution using 4-fluorobenzyl halides.
  • Allylation : The final step involves allylation of the urea derivative using allyl halides in the presence of a base like potassium carbonate.

These methods can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring and fluorobenzyl group enhance its ability to bind to enzymes and receptors, potentially inhibiting their activity or modulating signaling pathways.

Pharmacological Properties

Research indicates that compounds with oxadiazole moieties exhibit diverse pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various bacterial strains.
  • Antifungal Activity : It has shown potential in inhibiting fungal growth, making it a candidate for antifungal drug development.
  • Anticancer Properties : The ability to interact with cancer cell pathways suggests potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar oxadiazole derivatives:

Compound NameStructureUnique Features
1-Allyl-3-(5-(2-fluorobenzyl)-1,3,4-oxadiazol-2-yl)ureaStructureDifferent fluorobenzyl substituent; varied biological activity potential.
1-Methyl-3-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)ureaStructureChlorine substituent may alter pharmacokinetics compared to fluorine.
1-Allyl-3-(5-(phenyl)-1,3,4-oxadiazol-2-yl)ureaStructureLacks halogen substituents; could exhibit different activity profiles.

This table illustrates how structural variations can influence biological efficacy.

Case Studies

Several studies have highlighted the biological activities of similar oxadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Research on related compounds showed inhibition of cell proliferation in various cancer cell lines, suggesting a similar potential for this compound.

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